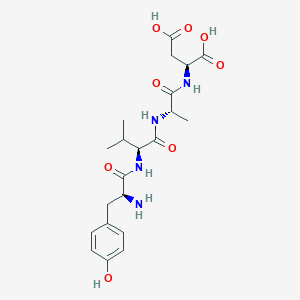

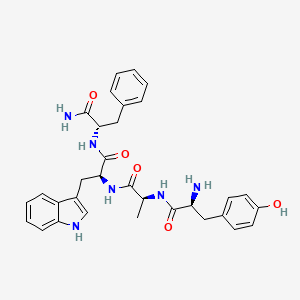

Tyrosyl-valyl-alanyl-aspartic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorométhylcétone de tyrosine-valine-alanine-aspartate implique la méthode de synthèse peptidique en phase solide. Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique généralement les étapes suivantes :

Couplage : Les acides aminés sont couplés à la résine à l'aide d'un réactif de couplage tel que la dicyclohexylcarbodiimide.

Déprotection : Les groupes protecteurs sur les acides aminés sont éliminés à l'aide d'acide trifluoroacétique.

Clivage : Le peptide est clivé de la résine à l'aide d'un réactif de clivage tel que le fluorure d'hydrogène.

Méthodes de production industrielle

La production industrielle du chlorométhylcétone de tyrosine-valine-alanine-aspartate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés pouvant gérer plusieurs séquences peptidiques simultanément. L'utilisation de la chromatographie liquide haute performance garantit la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorométhylcétone de tyrosine-valine-alanine-aspartate subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des ponts disulfures.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfures.

Substitution : Le groupe chlorométhylcétone peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol ou autres agents réducteurs.

Substitution : Nucléophiles tels que les amines ou les thiols.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les peptides liés par disulfure, les peptides réduits et les peptides substitués .

Applications de la recherche scientifique

Le chlorométhylcétone de tyrosine-valine-alanine-aspartate a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme outil pour étudier la cinétique enzymatique et l'inhibition.

Biologie : Employé dans l'étude des voies de mort cellulaire, en particulier l'apoptose et la pyroptose.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans les maladies inflammatoires, les troubles neurodégénératifs et le cancer.

Industrie : Utilisé dans le développement de tests diagnostiques et d'agents thérapeutiques .

Mécanisme d'action

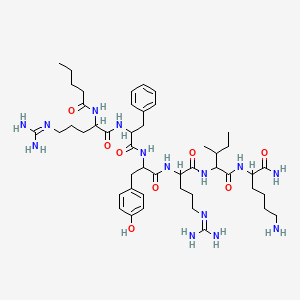

Le composé exerce ses effets en inhibant irréversiblement la caspase-1. La caspase-1 clive les précurseurs de l'interleukine-1 bêta et de l'interleukine-18, ce qui conduit à l'activation de ces cytokines pro-inflammatoires. En inhibant la caspase-1, le chlorométhylcétone de tyrosine-valine-alanine-aspartate empêche la maturation et la libération de ces cytokines, réduisant ainsi l'inflammation. Le composé inhibe également la pyroptose, une forme de mort cellulaire programmée associée à l'inflammation .

Applications De Recherche Scientifique

Tyrosine-valine-alanine-aspartate-chloromethyl ketone has several scientific research applications:

Chemistry: Used as a tool to study enzyme kinetics and inhibition.

Biology: Employed in the study of cell death pathways, particularly apoptosis and pyroptosis.

Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, neurodegenerative disorders, and cancer.

Industry: Utilized in the development of diagnostic assays and therapeutic agents .

Mécanisme D'action

The compound exerts its effects by irreversibly inhibiting caspase-1. Caspase-1 cleaves the precursors of interleukin-1 beta and interleukin-18, leading to the activation of these pro-inflammatory cytokines. By inhibiting caspase-1, tyrosine-valine-alanine-aspartate-chloromethyl ketone prevents the maturation and release of these cytokines, thereby reducing inflammation. The compound also inhibits pyroptosis, a form of programmed cell death associated with inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

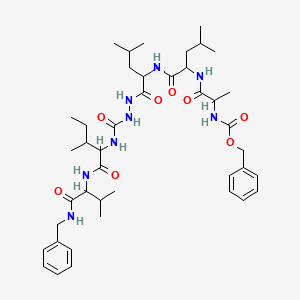

Acétyl-tyrosine-valine-alanine-aspartate-aldéhyde : Un autre inhibiteur de la caspase-1 avec une séquence peptidique similaire.

Acétyl-aspartate-glutamate-valine-aspartate-chlorométhylcétone : Inhibe la caspase-3, un autre membre de la famille des caspases.

Unicité

Le chlorométhylcétone de tyrosine-valine-alanine-aspartate est unique en raison de sa haute spécificité pour la caspase-1 et de sa capacité à inhiber irréversiblement l'enzyme. Cette spécificité en fait un outil précieux pour étudier le rôle de la caspase-1 dans divers processus biologiques et maladies .

Propriétés

Formule moléculaire |

C21H30N4O8 |

|---|---|

Poids moléculaire |

466.5 g/mol |

Nom IUPAC |

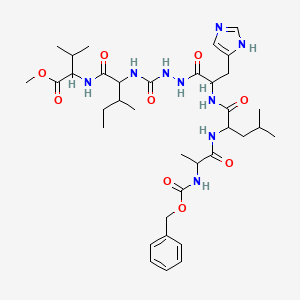

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C21H30N4O8/c1-10(2)17(25-19(30)14(22)8-12-4-6-13(26)7-5-12)20(31)23-11(3)18(29)24-15(21(32)33)9-16(27)28/h4-7,10-11,14-15,17,26H,8-9,22H2,1-3H3,(H,23,31)(H,24,29)(H,25,30)(H,27,28)(H,32,33)/t11-,14-,15-,17-/m0/s1 |

Clé InChI |

XVZUMQAMCYSUMS-SIUGBPQLSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

SMILES canonique |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B10853824.png)

![3-phenyl-2-[[2-[[(E)-3-phenylprop-2-enoyl]amino]benzoyl]amino]propanoic acid](/img/structure/B10853829.png)

![3-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]-7-(trifluoromethyl)-2H-indazole](/img/structure/B10853835.png)

![7-[4-[3-(3H-inden-1-yl)propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B10853858.png)

![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B10853861.png)

![2-benzamido-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide](/img/structure/B10853866.png)

![Y-c[D-Pen-(2')Nal-GSFC]KR-NH2](/img/structure/B10853870.png)

![Y-c[D-Pen-D-(2')Nal-GSFC]KR-NH2](/img/structure/B10853885.png)